Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Description
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate (CAS: 93618-66-7) is a β-keto ester featuring a meta-trifluoromethylphenyl group. Its molecular formula is C₁₁H₉F₃O₃, with a molar mass of 246.18 g/mol. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the synthesis of heterocycles via enolate chemistry .
Properties
IUPAC Name |
methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRMYRPHNDGZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352871 | |
| Record name | methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93618-66-7 | |
| Record name | methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93618-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Acylation of Methyl Malonate with 3-(Trifluoromethyl)benzoyl Chloride
One classical approach is the Claisen-type condensation or acylation of methyl malonate with 3-(trifluoromethyl)benzoyl chloride under controlled basic conditions.
- Reagents : Methyl malonate, 3-(trifluoromethyl)benzoyl chloride, base (e.g., triethylamine or pyridine), solvent (e.g., tetrahydrofuran or acetonitrile).
- Procedure : The benzoyl chloride is slowly added to a cooled solution of methyl malonate and base. The reaction mixture is stirred at ambient or slightly elevated temperature to promote acylation.
- Workup : After completion, the reaction is quenched with dilute acid, extracted with organic solvents, dried, and purified by column chromatography.
- Yield and Purity : This method typically provides moderate to high yields (60–90%) with good purity after chromatographic purification.
Carbonyldiimidazole (CDI)-Mediated Esterification and Acylation (General Procedure A)
A more recent and efficient method involves the use of carbonyldiimidazole to activate the corresponding 3-(trifluoromethyl)benzoic acid, followed by reaction with potassium monoethyl malonate in the presence of magnesium chloride and triethylamine.
- Step 1 : Activation of 3-(trifluoromethyl)benzoic acid (1 equiv) with carbonyldiimidazole (6 mmol) in tetrahydrofuran at room temperature for 12 hours.
- Step 2 : Preparation of a mixture of magnesium chloride (2.5 equiv), triethylamine (3 equiv), and potassium monoethyl malonate (2 equiv) in acetonitrile (0.1 M), stirred for 4 hours.
- Step 3 : Addition of the activated ester solution dropwise to the malonate mixture in an ice bath, stirring for 12 hours at room temperature.
- Step 4 : Quenching with diluted hydrochloric acid at 0 °C, extraction with ethyl acetate, washing, drying, and concentration.
- Purification : Silica gel column chromatography yields the substituted ethyl 3-oxo-3-phenylpropanoate.
- Advantages : This method offers high selectivity and yields, mild reaction conditions, and is adaptable to various substituted benzoic acids.
Direct Condensation Using 3-(Trifluoromethyl)benzoylacetate Esters
Another synthetic route involves direct condensation reactions of 3-(trifluoromethyl)benzoylacetate esters with methylating agents or alkyl halides under basic catalysis to form the methyl ester of the β-keto acid.
- Conditions : Use of strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
- Outcome : Formation of this compound with good regioselectivity.
- Limitations : Requires careful control of temperature and stoichiometry to avoid side reactions.
Alternative Methods: Hydrazide Intermediates and Subsequent Esterification
In some advanced synthetic schemes, hydrazide intermediates derived from 3-(trifluoromethyl)phenyl derivatives are converted into the corresponding methyl esters through multi-step reactions involving reflux in ethanol and purification by crystallization.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acylation with benzoyl chloride | Methyl malonate, 3-(trifluoromethyl)benzoyl chloride, base, THF or MeCN | 60–85 | Simple, classical approach | Requires acid chloride preparation; moisture sensitive |
| CDI-mediated esterification | 3-(Trifluoromethyl)benzoic acid, carbonyldiimidazole, potassium monoethyl malonate, MgCl2, Et3N, THF, MeCN | 75–90 | Mild conditions, high selectivity | Longer reaction times |
| Direct condensation | 3-(Trifluoromethyl)benzoylacetate, strong base, polar aprotic solvent | 65–80 | Straightforward, scalable | Sensitive to side reactions |
| Hydrazide intermediate route | Hydrazide formation, reflux in ethanol, crystallization | 70–88 | High purity products | Multi-step, longer synthesis time |
Research Findings and Notes
- The CDI-mediated approach (General Procedure A) is widely recognized for its efficiency in preparing substituted β-ketoesters, including trifluoromethyl-substituted derivatives, due to the mild activation of the acid and compatibility with various nucleophiles.
- The presence of the trifluoromethyl group on the aromatic ring enhances the electrophilicity of the benzoyl moiety, facilitating acylation reactions.
- Purification typically involves silica gel chromatography, and the final product is often characterized by NMR (1H, 13C), mass spectrometry, and melting point determination.
- Safety data indicate that the compound is stable under normal conditions but requires handling with appropriate protective measures due to irritant properties.
- The compound’s molecular formula is C11H9F3O3, and it is also known as methyl 3-(trifluoromethyl)benzoylacetate.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lithium diisopropylamide in tetrahydrofuran (THF).
Major Products
Oxidation: 3-(trifluoromethyl)benzoic acid.
Reduction: Methyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| Methyl 3-oxo-3-[3-(CF₃)phenyl]propanoate | C₁₁H₉F₃O₃ | 246.18 | Not reported | 114.5* |
| Methyl 3-oxo-3-[4-(CF₃)phenyl]propanoate | C₁₁H₉F₃O₃ | 246.18 | 271.6 | 114.5 |
| Ethyl 3-oxo-3-[3-(CF₃)phenyl]propanoate | C₁₂H₁₁F₃O₃ | 260.21 | Not reported | 125–130† |
| Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate | C₁₃H₁₆O₆ | 268.26 | 82–84 | Not reported |
*From para-substituted analog ; †Estimated based on ethyl ester analogs .
Biological Activity
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate (CAS Number: 93618-66-7) is an organic compound characterized by its unique trifluoromethyl group attached to a phenyl ring. This structural feature significantly enhances its lipophilicity, making it a valuable candidate for various biological applications, particularly in pharmaceutical research and development. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉F₃O₃
- Molecular Weight : 246.1826 g/mol
- Key Features :
- Contains a keto group and a trifluoromethyl group, enhancing reactivity.
- Increased lipophilicity due to the trifluoromethyl group allows better interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with hydrophobic pockets in enzymes and receptors. The trifluoromethyl group enhances the compound's affinity for these targets, which can modulate their activity. This modulation can lead to various biochemical effects, making it a candidate for further studies in drug development.
Biological Activity and Applications
Research indicates that this compound has potential as a biochemical probe due to its unique properties. It has been explored for:
- Drug Development : Investigated for its ability to enhance metabolic stability in drug design.
- Enzyme Inhibition : The compound's interactions with specific enzymes may lead to inhibition pathways relevant in disease models.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-trifluoromethylbenzoate | C₁₁H₉F₃O₂ | Lacks keto group; similar lipophilicity |
| Methyl 4-trifluoromethylbenzoate | C₁₁H₉F₃O₂ | Different positioning of the trifluoromethyl group |
| Methyl 2-acetylbenzoate | C₉H₈O₃ | Lacks trifluoromethyl; contains acetyl group |
The unique combination of both keto and trifluoromethyl functionalities in this compound enhances its reactivity and potential biological activity compared to similar compounds.
Case Studies
- Biochemical Probing : Studies have shown that this compound can serve as a biochemical probe in various assays, demonstrating its ability to modulate enzyme activities effectively. For instance, experiments indicated that the compound could inhibit specific enzyme pathways involved in metabolic processes.
- Therapeutic Potential : In vivo studies have suggested that this compound may exhibit anti-tubercular properties. Research focused on structure–activity relationship (SAR) studies revealed that modifications of the phenyl ring could enhance its efficacy against Mycobacterium tuberculosis.
Research Findings
Recent research highlights the following findings regarding this compound:
- Lipophilicity Impact : The presence of the trifluoromethyl group significantly increases lipophilicity, enhancing interaction with hydrophobic biological targets.
- Inhibition Studies : Preliminary data suggest that the compound can inhibit specific enzymatic activities associated with disease pathways, warranting further investigation into its therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate, and how are yields maximized?
A common approach involves base-catalyzed hydrolysis of intermediates followed by acidification. For example, a 10 N NaOH solution in methanol can hydrolyze precursor esters at room temperature, followed by pH adjustment to 3 using 6 N HCl to precipitate the product. Ethyl acetate extraction and drying over anhydrous MgSO₄ are critical for purification, achieving yields up to 91% in multi-step syntheses . Modifications to substituents (e.g., trifluoromethyl groups) may require adjustments in reaction stoichiometry or solvent systems.
Q. What analytical techniques are recommended for characterizing this compound?
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard for purity and structural verification. LCMS (e.g., m/z 393 [M+H]⁺) confirms molecular weight, while HPLC retention times (e.g., 0.29 minutes under SQD-FA50 conditions) validate purity . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further resolve functional groups and substitution patterns.
Q. How can researchers efficiently purify this compound?
Post-synthesis, solvent combinations like hexane/ethyl acetate (9:1) effectively recrystallize the compound. Filtration and vacuum drying minimize impurities. For intermediates, column chromatography with ethyl acetate/hexane gradients can resolve structurally similar byproducts .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in multi-step syntheses?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the ketone position, facilitating nucleophilic additions (e.g., aminations). However, steric hindrance from the 3-(trifluoromethyl)phenyl group may reduce reaction rates in crowded environments, necessitating optimized reaction times or catalysts (e.g., trioxatriphosphinane for coupling reactions) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 91% in patent literature vs. lower academic reports) may arise from differences in workup protocols. For instance, incomplete acidification (pH >3) can leave residual sodium salts, reducing isolated yields. Replicating exact conditions (e.g., 10-hour stirring in methanol/NaOH) and using anhydrous MgSO₄ for drying are critical .
Q. How can researchers address solubility challenges in cross-coupling reactions involving this compound?
Polar aprotic solvents like DMF or DMSO enhance solubility for reactions with aryl halides or amines. For example, DMF/ethyl acetate mixtures (1:2 v/v) improve miscibility in coupling reactions with pyridine derivatives, achieving near-quantitative yields . Sonication or elevated temperatures (40–60°C) further aid dissolution of crystalline intermediates.
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a β-keto ester precursor for heterocyclic systems (e.g., quinolines, pyrimidines). For instance, condensation with aminopyridines under basic conditions yields pharmacologically active carboxamides. The trifluoromethyl group enhances metabolic stability in drug candidates .
Q. How do analytical conditions (e.g., HPLC gradients) affect data reproducibility?
Variations in HPLC retention times (e.g., 0.29 vs. 0.90 minutes) stem from column types (C18 vs. phenyl) and mobile phase compositions (acetonitrile/water vs. methanol). Standardizing conditions (e.g., SQD-FA50 for LCMS) and internal calibration with reference standards improve cross-study comparability .
Methodological Notes
- Synthetic Optimization: Scale-up reactions may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Contradiction Management: Parallel experiments with controlled variables (pH, drying agents) isolate yield-limiting factors .
- Advanced Applications: Computational modeling (DFT) predicts regioselectivity in electrophilic substitutions, guiding synthetic design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
